5-Bromo-2-(prop-2-en-1-yloxy)aniline

Description

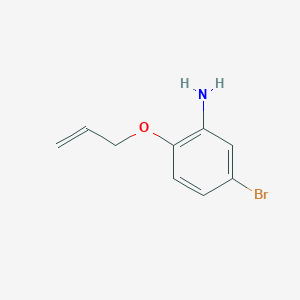

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-prop-2-enoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZERBGUUWVWMLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-2-(prop-2-en-1-yloxy)aniline typically involves the reaction of 5-bromo-2-nitroaniline with allyl alcohol in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific requirements .

Chemical Reactions Analysis

5-Bromo-2-(prop-2-en-1-yloxy)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-2-(prop-2-en-1-yloxy)aniline has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of biological pathways and mechanisms.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-(prop-2-en-1-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

The following table highlights key structural analogs and their functional group differences:

Key Observations :

- Allyloxy vs. Propargyloxy : The allyloxy group offers greater stability compared to the propargyloxy group, which is prone to alkyne-specific reactions (e.g., click chemistry) .

- Morpholino/Piperazinyl Groups: Nitrogen-containing substituents enhance solubility in polar solvents and improve bioavailability, making them favorable in drug design .

- Bromine Positioning: Substitution at the 5-position (meta to the amino group) minimizes steric hindrance, facilitating electrophilic aromatic substitution .

Reactivity Trends :

Physicochemical and Structural Properties

- Lipophilicity: Allyloxy (logP ≈ 2.1) < Morpholinoethoxy (logP ≈ 1.5) < Piperazinyl (logP ≈ 0.8) .

- Hydrogen Bonding: The aniline –NH₂ group acts as a hydrogen bond donor, while ether oxygens (allyloxy, morpholino) accept H-bonds, influencing crystal packing .

- CCS Values: Allyloxy derivatives exhibit moderate CCS (141–146 Ų), correlating with their compact structure compared to bulkier analogs like biphenoxy (CCS ≈ 160 Ų predicted) .

Biological Activity

5-Bromo-2-(prop-2-en-1-yloxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom at the 5-position of the aniline ring, which influences its biological activity through electronic effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit potent antimicrobial properties. A study reported that compounds with similar structures showed significant inhibitory action against Bacillus subtilis, with a percentage inhibition of 55.67% at a concentration of 100 µg/ml and an IC50 value of 79.9 µg/ml .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Inhibition (%) at 100 µg/ml | IC50 (µg/ml) |

|---|---|---|

| This compound | 55.67 | 79.9 |

| Thiourea (positive control) | 65.00 | 23.3 |

Antiurease Activity

The compound has also been evaluated for its antiurease activity, which is crucial in treating conditions like kidney stones and certain infections. The presence of bromine enhances the inhibitory effect on urease activity compared to compounds with other halogens such as chlorine or fluorine. The study reported that several synthesized compounds exhibited moderate to very good urease inhibition activity, with some achieving up to 82% inhibition at higher concentrations .

Table 2: Urease Inhibition Data

| Compound | Inhibition (%) at 100 µg/ml | IC50 (µg/ml) |

|---|---|---|

| 4-bromo-2-chloro-1-(prop-2-en-yloxy)benzene | 82.00 | 60.2 |

| Other derivatives | Varies (64.92 - 89.42) | Varies |

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies, particularly against breast cancer cell lines such as MDA-MB-231. Compounds in this class have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window .

Table 3: Anticancer Activity Against MDA-MB-231 Cells

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.126 | High |

| Positive Control (5-Fluorouracil) | 11.73 | Low |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Antimicrobial : The bromine atom enhances electron donation, improving binding affinity to microbial enzymes.

- Antiurease : Electron-donating groups increase binding to the urease active site.

- Anticancer : The compound may induce apoptosis in cancer cells through mitochondrial pathways, as indicated by increased caspase levels in treated samples .

Case Studies and Research Findings

In a notable case study, researchers synthesized a series of derivatives based on the structure of this compound and evaluated their biological activities across various assays:

- Antimicrobial Testing : Showed significant inhibition against both gram-positive and gram-negative bacteria.

- Cytotoxicity Assays : Demonstrated selective cytotoxicity towards tumor cells compared to non-cancerous cells.

These findings underscore the compound's potential as a lead candidate for further development in therapeutic applications.

Q & A

Basic Synthesis and Mechanism

Q: What are the common synthetic routes for 5-Bromo-2-(prop-2-en-1-yloxy)aniline, and what reaction mechanisms govern its formation? A: The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For example, in related brominated anilines (e.g., 5-bromo-2-(4-methylpiperazin-1-yl)aniline), NAS involves displacing a halogen (e.g., fluorine) with a nucleophile (e.g., piperazine) under basic conditions . For the propenyloxy group, allylation of a bromophenol precursor using allyl bromide in the presence of a base (e.g., K₂CO₃) is plausible. Reaction optimization may require controlled temperature and inert atmospheres to minimize side reactions .

Advanced: Reaction Yield Optimization

Q: How can researchers address low yields in introducing the propenyloxy group, and what role do kinetic studies play? A: Low yields may stem from steric hindrance or competing elimination pathways. Kinetic studies using techniques like in-situ NMR or HPLC can monitor intermediate formation and identify rate-limiting steps. For example, adjusting solvent polarity (e.g., switching from DMF to THF) or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve allylation efficiency. Evidence from multi-step syntheses of similar compounds highlights the importance of optimizing base strength (e.g., DIEA vs. KOH) and reaction time .

Analytical Characterization

Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound? A: Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and allyloxy group integration (e.g., coupling constants for allylic protons).

- HPLC-MS : For purity assessment and molecular ion verification.

- FT-IR : To identify NH₂ stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

Studies on analogous compounds (e.g., 5-bromo-4-fluoro-2-methylaniline) emphasize the utility of ESI-MS and high-resolution NMR for distinguishing regioisomers .

Computational Modeling

Q: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound? A: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, charge distribution, and vibrational spectra. For example, studies on 4-chloro-2-(trifluoromethyl)aniline used DFT to correlate electron-withdrawing substituents (e.g., Br, CF₃) with reduced aromaticity and enhanced electrophilicity . Such models guide synthetic strategies, such as predicting sites for electrophilic substitution or hydrogen bonding .

Crystallographic Analysis

Q: What crystallographic methods are used to resolve the structure of this compound? A: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen bonding patterns (e.g., N-H⋯O interactions) and π-stacking can be analyzed via graph-set notation. For example, crystal structures of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate were resolved using SHELX, with data deposited in the Cambridge Crystallographic Data Centre .

Structure-Activity Relationships (SAR)

Q: How does bromine substitution influence the compound’s pharmacological or material science applications? A: Bromine enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidate synthesis. In SAR studies, brominated anilines (e.g., 5-bromo-2-(cyclohexylmethoxy)aniline) show improved binding to biological targets due to increased hydrophobic interactions . Comparative analyses with fluorinated analogs highlight bromine’s role in tuning redox stability and lipophilicity .

Advanced: Crystallization Challenges

Q: What factors affect crystallization for SCXRD, and how can they be mitigated? A: Key factors include:

- Solvent choice : High-polarity solvents (e.g., DMSO) may hinder crystal growth; mixed solvents (e.g., EtOH/water) often improve results.

- Supramolecular interactions : Hydrogen bonding networks (e.g., N-H⋯Br) can stabilize crystal packing, as seen in halogen-rich anilines .

- Temperature gradients : Slow cooling from saturated solutions promotes larger crystals. Studies on similar compounds (e.g., 5-bromo-2-nitro-4-(trifluoromethoxy)aniline) emphasize iterative solvent screening .

Biological Activity Profiling

Q: How can researchers design analogs of this compound for biological screening? A: Strategies include:

- Bioisosteric replacement : Swapping Br with CF₃ or I to modulate steric and electronic effects.

- Functional group addition : Introducing sulfonamide or carbamate groups to enhance solubility.

For example, WDR5 degraders derived from brominated anilines used piperazine substitutions to improve proteolysis-targeting chimera (PROTAC) activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.